molecular formula C20H19F3N2O2 B12492255 N-[(2R,4S)-2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide

N-[(2R,4S)-2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide

Cat. No.: B12492255
M. Wt: 376.4 g/mol
InChI Key: YJKGUSSLSPZVCL-ACJLOTCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a trifluoroacetyl group, making it highly reactive and versatile in chemical reactions.

Properties

Molecular Formula

C20H19F3N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C20H19F3N2O2/c1-13-12-18(25(14(2)26)15-8-4-3-5-9-15)16-10-6-7-11-17(16)24(13)19(27)20(21,22)23/h3-11,13,18H,12H2,1-2H3/t13-,18+/m1/s1

InChI Key

YJKGUSSLSPZVCL-ACJLOTCBSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=O)C(F)(F)F)N(C3=CC=CC=C3)C(=O)C

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C(F)(F)F)N(C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide typically involves a multi-step process. One common method includes the reaction of trans-4-hydroxy proline with trifluoroacetimidoyl chlorides in the presence of titanium dioxide nanoparticles as a catalyst and sodium bicarbonate as a base . This one-pot reaction is efficient and yields the desired compound with significant purity.

Chemical Reactions Analysis

N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoroacetyl group is highly reactive, allowing it to form covalent bonds with target molecules. This reactivity is crucial in its antibacterial and antifungal activities, where it disrupts the normal function of microbial cells .

Comparison with Similar Compounds

N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide can be compared with other similar compounds, such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.